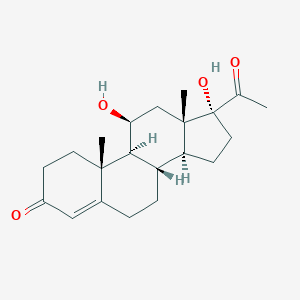

21-Deoxycortisol

准备方法

合成路线和反应条件: 21-脱氧皮质醇的合成通常涉及 17α-羟基孕酮的羟基化。 该反应由酶 11β-羟化酶 (CYP11B1) 催化,该酶在 11β 和 17α 位置引入羟基 .

工业生产方法: 21-脱氧皮质醇的工业生产通常采用生物技术方法,利用微生物或酶系统来实现 17α-羟基孕酮的羟基化。 这种方法因其特异性和效率而受到青睐 .

反应类型:

氧化: 21-脱氧皮质醇可以进行氧化反应,特别是在羟基处,导致形成酮或其他氧化衍生物。

还原: 21-脱氧皮质醇的还原可以产生各种还原形式,具体取决于所用条件和试剂。

取代: 21-脱氧皮质醇中的羟基可以通过适当的化学反应被其他官能团取代。

常用试剂和条件:

氧化剂: 常用氧化剂包括高锰酸钾和三氧化铬。

还原剂: 硼氢化钠和氢化锂铝是常用的还原剂。

取代试剂: 各种卤化剂和亲核试剂可用于取代反应。

主要形成的产品:

氧化产物: 酮和其他氧化衍生物。

还原产物: 21-脱氧皮质醇的还原形式。

取代产物: 卤代或亲核试剂取代的衍生物。

科学研究应用

Diagnostic Utility in Congenital Adrenal Hyperplasia

1.1 Role in Diagnosing 21-Hydroxylase Deficiency

21-deoxycortisol serves as a sensitive biomarker for diagnosing 21OHD. Elevated levels of 21DF are indicative of adrenal stimulation and can simplify the identification of heterozygous carriers of the CYP21A2 gene mutation associated with 21OHD. Recent studies have shown that serum 21DF levels rise significantly in affected individuals compared to controls, making it a reliable diagnostic marker for late-onset forms of CAH .

1.2 Comparison with Other Biomarkers

The utility of 21DF is particularly pronounced when compared to traditional markers like 17-hydroxyprogesterone (17OHP). Research indicates that 21DF may provide superior sensitivity and specificity for diagnosing classical and non-classical CAH . A study demonstrated that the area under the curve (AUC) for 21DF was 1.0, indicating perfect discrimination between affected and non-affected individuals .

Clinical Implications

2.1 Monitoring Treatment Efficacy

In patients undergoing treatment for CAH, monitoring levels of this compound can help assess the adequacy of glucocorticoid therapy. Elevated levels may suggest insufficient treatment or non-compliance, necessitating adjustments in therapy .

2.2 Research on Free this compound Levels

Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the measurement of free 21DF alongside total cortisol levels. This method has shown that free 21DF concentrations are significantly elevated in untreated classic CAH patients, providing insights into glucocorticoid activity and its implications for symptom management .

Case Studies and Research Findings

3.1 Case Studies Involving Non-Classical CAH

Several case studies have documented the clinical course of patients with non-classical CAH, highlighting the variability in symptoms and biochemical profiles associated with elevated 21DF levels. For instance, one study reported four cases diagnosed in early childhood, emphasizing the importance of early detection through biomarker analysis .

3.2 Emerging Research on Diagnostic Techniques

Innovative diagnostic techniques involving LC-MS/MS have been validated for routine use in newborn screening programs. These methods not only measure 21DF but also differentiate it from other steroid isomers, enhancing diagnostic accuracy for newborns at risk of CAH .

Data Summary Table

作用机制

21-脱氧皮质醇的主要作用是通过其在类固醇生物合成中的作用来发挥的。它是导致皮质醇和其他皮质类固醇产生的途径中的前体。 酶 11β-羟化酶催化 17α-羟基孕酮转化为 21-脱氧皮质醇,然后进一步羟基化形成皮质醇 。这条途径对于维持适当的肾上腺功能和激素平衡至关重要。

类似化合物:

皮质醇 (11β,17α,21-三羟基孕酮): 一种密切相关的类固醇,在 21 位置具有额外的羟基化。

11-脱氧皮质醇 (11β,17α-二羟基孕酮): 与 21-脱氧皮质醇类似,但缺少 21 位置的羟基。

17α-羟基孕酮: 类固醇生物合成途径中 21-脱氧皮质醇的直接前体。

21-脱氧皮质醇的独特性: 21-脱氧皮质醇在作为 21-羟化酶缺乏症的生物标志物方面具有独特的作用。 与可以在性腺中产生的 17α-羟基孕酮不同,21-脱氧皮质醇是肾上腺特有的,这使得它成为肾上腺功能的更特异性指标 .

相似化合物的比较

Cortisol (11β,17α,21-trihydroxyprogesterone): A closely related steroid with additional hydroxylation at the 21 position.

11-Deoxycortisol (11β,17α-dihydroxyprogesterone): Similar to 21-Deoxycortisol but lacks the hydroxyl group at the 21 position.

17α-Hydroxyprogesterone: The immediate precursor of this compound in the steroid biosynthesis pathway.

Uniqueness of this compound: this compound is unique in its specific role as a biomarker for 21-hydroxylase deficiency. Unlike 17α-hydroxyprogesterone, which can be produced in the gonads, this compound is uniquely adrenal-derived, making it a more specific indicator of adrenal function .

生物活性

21-Deoxycortisol (21-DF) is a steroid hormone that plays a significant role in the diagnosis and understanding of congenital adrenal hyperplasia (CAH), particularly in patients with 21-hydroxylase deficiency (21OHD). This article explores the biological activity of 21-DF, its clinical relevance, and recent research findings.

Overview of this compound

This compound is a derivative of 17-hydroxyprogesterone (17OHP) produced in the adrenal cortex. It is synthesized through the action of the enzyme 11β-hydroxylase (CYP11B1) on 17OHP, especially in conditions where the typical pathway for cortisol synthesis is disrupted, such as in CAH. In patients with 21OHD, there is an accumulation of 17OHP, which can be converted to 21-DF, leading to elevated levels of this steroid in the serum.

Clinical Significance

The measurement of serum 21-DF has emerged as a valuable biomarker for diagnosing nonclassic CAH and assessing adrenal function. Elevated levels of 21-DF can indicate heterozygosity for the CYP21A2 gene mutation associated with CAH. Its detection can simplify diagnosis compared to traditional methods that rely heavily on measuring 17OHP levels.

Table 1: Comparison of Hormone Levels in Different Conditions

| Condition | Serum 17OHP (nmol/L) | Serum 21-DF (nmol/L) |

|---|---|---|

| Classic CAH | High | High |

| Nonclassic CAH | Moderate | Elevated |

| Healthy Controls | Low | Undetectable |

Research Findings

Recent studies have highlighted the utility of measuring free cortisol and free 21-DF levels in evaluating adrenal insufficiency in patients with CAH. For instance, a study involving untreated classic CAH patients found that while total cortisol levels were lower compared to controls, free cortisol concentrations were similar. Notably, basal free 21-DF levels were significantly elevated in patients with 21OHD, suggesting its role as an active glucocorticoid precursor .

Case Studies

-

Case Study on Heterozygous Carriers :

A study examined asymptomatic obligate carriers of the CYP21A2 mutation and found that serum levels of 21-DF rose significantly upon adrenal stimulation with Synacthen®, indicating its potential as a diagnostic marker for heterozygous carriers . -

Clinical Evaluation :

Another research focused on untreated classic CAH patients revealed that high levels of free 21-DF could explain the low occurrence of symptoms in some individuals despite elevated precursor steroids . This study utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying these steroids, which allowed for precise measurements.

The biological activity of 21-DF is primarily linked to its glucocorticoid effects. In conditions where cortisol production is impaired, such as in CAH, the accumulation of 21-DF may contribute to increased glucocorticoid activity due to its ability to bind to glucocorticoid receptors. This can lead to various physiological effects, including alterations in metabolic processes and immune response modulation.

化学反应分析

Biosynthetic Pathway and Enzymatic Reactions

21DF is generated through 11β-hydroxylation of 17-hydroxyprogesterone (17OHP) by CYP11B1 (11β-hydroxylase) when 21-hydroxylase (CYP21A2) is deficient . This reaction diverts the classical cortisol synthesis pathway:

-

Substrate Specificity : Human CYP11B1 preferentially hydroxylates 17OHP over progesterone, creating 21DF as a "diversion metabolite" .

-

Accumulation Dynamics : In 21OHD, impaired CYP21A2 prevents 21DF’s conversion to cortisol, leading to its buildup in serum and dried blood spots .

Analytical Detection and Chromatographic Separation

LC-MS/MS methods are critical for distinguishing 21DF from isomeric steroids like 11-deoxycortisol. Key parameters include:

Table 1: LC-MS/MS Chromatographic Parameters for 21DF

| Steroid | Molecular Weight (g/mol) | Parent Ion (m/z) | Quantifier Ion (m/z) | Retention Time (min) |

|---|---|---|---|---|

| This compound | 346.46 | 347.2 | 311.2 | 2.43 |

| 11-Deoxycortisol | 346.46 | 347.2 | 97.1 | 2.83 |

-

Isomeric Resolution : Chromatographic separation (e.g., using C18 columns) is essential to avoid cross-reactivity with 11-deoxycortisol .

-

Sensitivity : Detection limits for 21DF in blood are <1.0 nmol/L, enabling identification of subclinical 21OHD cases .

Metabolic Fate and Enzyme Kinetics

21DF undergoes further metabolism only if functional CYP21A2 is present:

-

Blocked Pathway in 21OHD : CYP21A2 deficiency halts this conversion, making 21DF a terminal metabolite .

-

Half-Life : 21DF persists longer in circulation than 17OHP due to reduced clearance pathways .

Dynamic Response to ACTH Stimulation

ACTH administration increases 21DF production in 21OHD patients, confirming adrenal origin:

Table 2: 21DF Levels Pre- and Post-ACTH Stimulation

| Patient Group | Baseline 21DF (nmol/L) | Post-ACTH 21DF (nmol/L) |

|---|---|---|

| Classic 21OHD | 94.6 (median) | 7.34 (free 21DF) |

| Nonclassic 21OHD | 26.4 (median) | 2.22 (free 21DF) |

| Controls | <0.7 | <0.18 |

-

Diagnostic Utility : Post-stimulation 21DF levels differentiate classic 21OHD from nonclassic forms and controls .

Chemical Stability and Degradation

21DF is stable in dried blood spots for up to 7 days at room temperature, making it suitable for newborn screening . Key stability factors:

-

pH Sensitivity : Degrades rapidly in alkaline conditions (>pH 9) .

-

Light Exposure : Requires protection from UV light during storage .

Stereochemical Considerations

21DF’s structure includes four chiral centers (C8, C9, C10, C13), conferring specificity in antibody-based assays and receptor interactions . Misidentification risks arise from:

属性

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZBQMKVFQNSJR-UJPCIWJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101044501 | |

| Record name | 21-Desoxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641-77-0 | |

| Record name | 21-Deoxycortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Deoxycortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Desoxycortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-β,17-α-dihydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 21-DEOXYCORTISOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ1JYU14MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。